4-Prop-2-enylpiperidine-4-carboxylic acid;hydrochloride
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Overview
Description
4-Prop-2-enylpiperidine-4-carboxylic acid;hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, in particular, is notable for its potential use in medicinal chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-2-enylpiperidine-4-carboxylic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and allyl bromide.
Alkylation: Piperidine undergoes alkylation with allyl bromide in the presence of a base like sodium hydride or potassium carbonate to form 4-Prop-2-enylpiperidine.
Carboxylation: The resulting compound is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 4-position.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-Prop-2-enylpiperidine-4-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Prop-2-enylpiperidine-4-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter activity.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Prop-2-enylpiperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes in the nervous system, influencing neurotransmitter release or uptake.
Pathways Involved: The compound could modulate pathways related to pain perception, inflammation, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: Lacks the allyl group, making it less versatile in synthetic applications.
4-Prop-2-enylpiperidine: Lacks the carboxylic acid group, limiting its potential biological activity.
N-Allylpiperidine: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
4-Prop-2-enylpiperidine-4-carboxylic acid;hydrochloride is unique due to the presence of both the allyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-prop-2-enylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-3-9(8(11)12)4-6-10-7-5-9;/h2,10H,1,3-7H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWPXJQVAIJQQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCNCC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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